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Compound of Interest

Compound Name: VUF5834

Cat. No.: B1684070 Get Quote

A Note to the Reader: Initial research into "LUF5834 in Parkinson's disease research" revealed

a critical distinction in its mechanism of action. The prevailing therapeutic strategy for

Parkinson's disease involves the antagonism (blocking) of the adenosine A2A receptor.

However, LUF5834 is not an antagonist; it is a potent adenosine A2A and A2B receptor partial

agonist (a substance that activates the receptor).[1][2] This technical guide provides a detailed

overview of LUF5834's properties and, for a comprehensive understanding of the field,

contrasts its function with the therapeutic approach of A2A antagonists in Parkinson's disease

research.

Part 1: LUF5834 - A Profile of a Non-Ribose
Adenosine Receptor Agonist
LUF5834 is a non-adenosine, non-ribose compound that has been instrumental in studying the

activation of adenosine receptors.[3][4] Its unique structure allows it to engage with the A2A

receptor at residues distinct from those used by traditional adenosine-like ligands.[3][4]
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Property Value Reference

Chemical Name

2-Amino-4-(4-

hydroxyphenyl)-6-[(1H-

imidazol-2-ylmethyl)thio]-3,5-

pyridinecarbonitrile

[1]

Molecular Formula C17H12N6OS [1]

Molecular Weight 348.38 g/mol [1]

CAS Number 333962-91-7 [1]

Purity ≥98% (HPLC) [1]

Solubility Soluble to 100 mM in DMSO [1]

Storage Store at -20°C [1]

Pharmacological Data: Binding Affinity and Potency
LUF5834 exhibits high affinity and potency at A2A and A2B receptors, with selectivity over A3

receptors.

Receptor Subtype Parameter Value Reference

Human A2A

Adenosine Receptor
Ki 2.6 nM [1]

Human A2B

Adenosine Receptor
EC50 12 nM [1][5]

Human A1 Adenosine

Receptor
Ki 2.6 nM [1]

Human A3 Adenosine

Receptor
Ki 538 nM [1][5]
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Detailed methodologies for characterizing LUF5834 and similar compounds typically involve

radioligand binding assays and functional assays to measure receptor activation.

1. Radioligand Competition Binding Assay (for determining Ki)

Objective: To determine the affinity of LUF5834 for adenosine receptors.

Materials:

Cell membranes expressing the human adenosine receptor subtype of interest (A1, A2A,

A2B, or A3).

A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]CGS21680 for

A2A).

LUF5834 at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

GTP (1mM) can be included to assess G protein coupling.[6]

Glass fiber filters.

Scintillation counter.

Procedure:

Incubate the cell membranes with a fixed concentration of the radioligand and varying

concentrations of LUF5834.

Allow the binding to reach equilibrium.

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free

radioligand.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity retained on the filters using a scintillation counter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20599769/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the data using non-linear regression to determine the IC50 (concentration of

LUF5834 that inhibits 50% of radioligand binding).

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

2. cAMP Accumulation Assay (for determining EC50)

Objective: To measure the functional potency of LUF5834 as an agonist at Gs-coupled

receptors (like A2A and A2B).

Materials:

HEK293 cells (or other suitable cell line) stably or transiently transfected with the human

A2A or A2B receptor.[3]

LUF5834 at various concentrations.

cAMP assay kit (e.g., ELISA-based).

Cell culture medium.

Procedure:

Plate the transfected cells in multi-well plates and allow them to adhere.

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP

degradation.

Stimulate the cells with varying concentrations of LUF5834 for a defined period.

Lyse the cells to release intracellular cAMP.

Measure the cAMP concentration in the cell lysates using a competitive immunoassay or

other detection method as per the kit instructions.

Plot the cAMP concentration against the log concentration of LUF5834 and fit a sigmoidal

dose-response curve to determine the EC50 (concentration of LUF5834 that produces

50% of the maximal response).
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Caption: Signaling pathway of LUF5834 as an A2A receptor agonist.

Part 2: Adenosine A2A Receptor Antagonists in
Parkinson's Disease
The therapeutic rationale for targeting A2A receptors in Parkinson's disease is based on their

high concentration in the basal ganglia, a brain region critical for motor control. In Parkinson's,

the loss of dopamine leads to an overactivity of the "indirect pathway," which is modulated by

A2A receptors. By blocking these receptors with an antagonist, the inhibitory effect on motor

function can be reduced, thereby improving movement.[4][7]

Proposed Mechanism of Action in the Basal Ganglia
In the striatum, A2A receptors are co-localized with dopamine D2 receptors on GABAergic

medium spiny neurons of the indirect pathway. Activation of A2A receptors counteracts the

effects of D2 receptor stimulation. A2A antagonists block this effect, thereby enhancing

dopaminergic signaling and restoring a more balanced motor control.[7]
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Caption: Mechanism of A2A antagonists in the striatum for Parkinson's disease.

Clinical Data for A2A Receptor Antagonists
Several A2A receptor antagonists have been investigated in clinical trials for Parkinson's

disease. Istradefylline (KW-6002) is approved in some countries as an adjunctive treatment.[7]

Compound Phase Key Finding Reference

Istradefylline (KW-

6002)

Approved (Japan,

USA)

Reduces "OFF" time

without worsening

troublesome

dyskinesia in patients

on levodopa. In one

study, an 80 mg dose

potentiated the anti-

parkinsonian

response to a low

dose of levodopa by

36% and prolonged its

efficacy half-time by

an average of 47

minutes.

[7][8]

Preladenant Discontinued

Failed to meet primary

endpoints in Phase III

trials.

[9]

Tozadenant Discontinued

Halted in Phase III

due to safety

concerns

(agranulocytosis).

[9]

Vipadenant Discontinued
Development ceased

for strategic reasons.
[9]
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In summary, while LUF5834 is a valuable research tool for understanding adenosine receptor

function, the therapeutic focus for Parkinson's disease remains on A2A receptor antagonists.

These compounds aim to restore motor balance by modulating the indirect pathway in the

basal ganglia, offering a non-dopaminergic approach to symptom management.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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